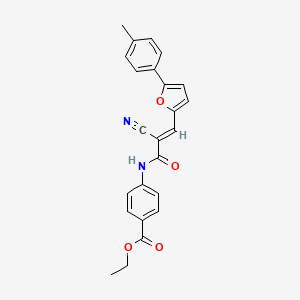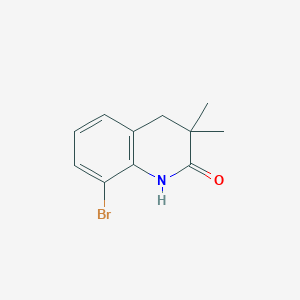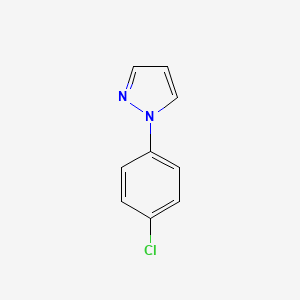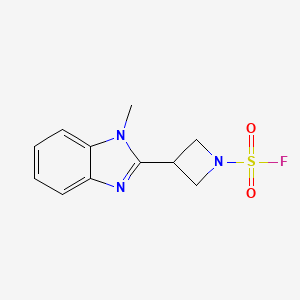
(E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a furan ring, and an acrylamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Acrylamide Formation: The acrylamide moiety is formed by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.
Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and process control systems would be employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction of the cyano group can yield primary amines, while reduction of the acrylamide moiety can produce corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,5-diones and other oxidized derivatives.
Reduction: Primary amines and reduced acrylamide derivatives.
Substitution: Various substituted benzoates and acrylamides.
科学研究应用
Chemistry
In chemistry, (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
(E)-ethyl 4-(2-cyano-3-(5-phenylfuran-2-yl)acrylamido)benzoate: Similar structure but with a phenyl group instead of a p-tolyl group.
(E)-ethyl 4-(2-cyano-3-(5-(p-methoxyphenyl)furan-2-yl)acrylamido)benzoate: Contains a p-methoxyphenyl group, which may alter its reactivity and biological activity.
Uniqueness
(E)-ethyl 4-(2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylamido)benzoate is unique due to the presence of the p-tolyl group, which can influence its electronic properties and steric interactions. This uniqueness can lead to different reactivity patterns and biological activities compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study for chemists, biologists, and material scientists.
属性
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-3-29-24(28)18-8-10-20(11-9-18)26-23(27)19(15-25)14-21-12-13-22(30-21)17-6-4-16(2)5-7-17/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZRUAVRNQGENX-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2738473.png)
![6-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2738475.png)

![2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2738478.png)


![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)
![1-(3-chloro-4-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2738483.png)
![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2738489.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)

